molecular formula C23H14F4N2OS B2624056 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 2034474-27-4

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide

Número de catálogo B2624056
Número CAS: 2034474-27-4
Peso molecular: 442.43
Clave InChI: VCPIGWPCKPQPON-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as GSK461364A, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first discovered by GlaxoSmithKline and has been shown to have potent anti-tumor activity in preclinical studies.

Mecanismo De Acción

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide inhibits PLK1 activity by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets involved in cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and xenograft models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide is its specificity for PLK1, which makes it a useful tool for studying the role of PLK1 in cancer biology. However, its potency can also be a limitation, as high concentrations of the compound may lead to off-target effects.

Direcciones Futuras

There are several potential future directions for research on N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cell division. Another area of interest is the identification of biomarkers that can predict response to PLK1 inhibitors, which could help to identify patients who are most likely to benefit from this type of treatment. Finally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide in cancer patients.

Métodos De Síntesis

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide involves several steps, starting with the reaction of 2-fluoroaniline with thioamide to form 2-(2-fluorophenyl)thiazole. This intermediate is then reacted with 2-bromoaniline to form the final product, N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide.

Aplicaciones Científicas De Investigación

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of polo-like kinase 1 (PLK1), a protein kinase that is involved in cell division and is overexpressed in many types of cancer. Inhibition of PLK1 activity leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.

Propiedades

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F4N2OS/c24-18-11-5-2-8-15(18)22-29-20(13-31-22)16-9-3-6-12-19(16)28-21(30)14-7-1-4-10-17(14)23(25,26)27/h1-13H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPIGWPCKPQPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.